N-(Allyloxycarbonyloxy)succinimide
Overview
Description
N-(Allyloxycarbonyloxy)succinimide is a chemical compound with the molecular formula C8H9NO5 and a molecular weight of 199.16 g/mol . It is commonly used as a reagent in organic synthesis, particularly in the preparation of glycopeptide scaffolds and cyclic carbonate monomers . The compound is known for its utility in various chemical reactions due to its reactive succinimide group.
Scientific Research Applications
N-(Allyloxycarbonyloxy)succinimide has several applications in scientific research:
Chemistry: It is used as a building block for the preparation of glycopeptide scaffolds and cyclic carbonate monomers.
Biology: The compound is utilized in the synthesis of biocompatible materials and biomolecules.
Medicine: It plays a role in the development of drug delivery systems and prodrugs.
Industry: This compound is employed in the production of polymers and other advanced materials.
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used as a building block in the preparation of glycopeptide scaffolds , suggesting that it may interact with proteins or peptides in biological systems.
Mode of Action
N-(Allyloxycarbonyloxy)succinimide acts as a reagent in the synthesis of various functional cyclic carbonate monomers from 2-amino-1,3-propane diols . This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the structure and function of the target molecules.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role in the synthesis of cyclic carbonate monomers and glycopeptide scaffolds . These effects could include changes in the structure and function of target molecules, potentially influencing various biological processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to be sensitive to moisture and heat , which could affect its stability and reactivity. Furthermore, the compound is typically stored under inert gas , suggesting that the presence of oxygen or other reactive gases could influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Allyloxycarbonyloxy)succinimide can be synthesized through the reaction of allyl chloroformate with N-hydroxysuccinimide in the presence of a base such as triethylamine . The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(Allyloxycarbonyloxy)succinimide undergoes various types of chemical reactions, including:
Substitution Reactions: The succinimide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water, breaking down into succinimide and allyl alcohol.
Common Reagents and Conditions
Major Products
The major products formed from reactions involving this compound include various substituted succinimides and cyclic carbonates .
Comparison with Similar Compounds
Similar Compounds
N-(Benzyloxycarbonyloxy)succinimide: Similar in structure but with a benzyl group instead of an allyl group.
N-(Benzoyloxy)succinimide: Contains a benzoyl group instead of an allyloxycarbonyl group.
N-(2-Hydroxyethyl)succinimide: Features a hydroxyethyl group in place of the allyloxycarbonyl group.
Uniqueness
N-(Allyloxycarbonyloxy)succinimide is unique due to its allyloxycarbonyl group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in the synthesis of cyclic carbonates and glycopeptide scaffolds, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) prop-2-enyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5/c1-2-5-13-8(12)14-9-6(10)3-4-7(9)11/h2H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXALTPBNZNFLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472673 | |
Record name | N-(Allyloxycarbonyloxy)succinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135544-68-2 | |
Record name | N-(Allyloxycarbonyloxy)succinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(Allyloxycarbonyloxy)succinimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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